3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
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Overview
Description
3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[321]octan-8-yl}propan-1-one is a complex organic compound that belongs to the class of bicyclic compounds It features a unique structure with a dichlorophenyl group and an azabicyclo octane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps. One common method includes the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with specific molecular targets. The azabicyclo octane scaffold is known to interact with various receptors and enzymes, potentially modulating their activity. The dichlorophenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with azabicyclo octane scaffolds, such as tropane alkaloids . These compounds share some structural similarities but differ in their functional groups and overall properties.
Uniqueness
What sets 3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one apart is its specific combination of a dichlorophenyl group and an azabicyclo octane scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-11-9-12-5-6-13(10-11)20(12)17(21)8-7-14-15(18)3-2-4-16(14)19/h2-4,12-13H,1,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUDLCAICXIDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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